(3E)-3-(methoxyimino)-2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)propanenitrile
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Overview
Description
(3E)-3-(methoxyimino)-2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)propanenitrile is a complex organic compound that features a benzofuran ring, a methoxyimino group, and a propanenitrile moiety. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and synthetic utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-(methoxyimino)-2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)propanenitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.
Introduction of the Methoxyimino Group: This step often involves the reaction of a suitable ketone or aldehyde with methoxyamine under acidic or basic conditions.
Formation of the Propanenitrile Moiety: This can be introduced through nucleophilic substitution reactions involving cyanide sources.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring or the methoxyimino group.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzofuran ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a benzofuranone derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, (3E)-3-(methoxyimino)-2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)propanenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, compounds with benzofuran rings are often studied for their potential antimicrobial, antifungal, and anticancer activities. The presence of the methoxyimino group may enhance these properties.
Medicine
In medicine, such compounds might be investigated for their potential as therapeutic agents. The nitrile group can be a key pharmacophore in drug design.
Industry
Industrially, these compounds can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3E)-3-(methoxyimino)-2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)propanenitrile would depend on its specific biological target. Generally, compounds with benzofuran rings can interact with enzymes or receptors, modulating their activity. The methoxyimino group might participate in hydrogen bonding or other interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
(3E)-3-(methoxyimino)-2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)propanenitrile: can be compared with other benzofuran derivatives, such as:
Uniqueness
The unique combination of the methoxyimino group and the propanenitrile moiety in this compound distinguishes it from other benzofuran derivatives. This unique structure may confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
(3E)-3-methoxyimino-2-(3-oxo-1H-2-benzofuran-1-yl)propanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-16-14-7-8(6-13)11-9-4-2-3-5-10(9)12(15)17-11/h2-5,7-8,11H,1H3/b14-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFRJKLUFWTNAF-VGOFMYFVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC(C#N)C1C2=CC=CC=C2C(=O)O1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C(C#N)C1C2=CC=CC=C2C(=O)O1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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